molecular formula C9H9ClO2 B3356621 3-Chloro-4-ethylbenzoic acid CAS No. 67648-07-1

3-Chloro-4-ethylbenzoic acid

Cat. No.: B3356621
CAS No.: 67648-07-1
M. Wt: 184.62 g/mol
InChI Key: OSIAOEJRKVOTDE-UHFFFAOYSA-N
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Description

3-Chloro-4-ethylbenzoic acid: is an organic compound with the molecular formula C9H9ClO2 . It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and an ethyl group at the fourth position. This compound is known for its versatility and is utilized in various scientific research applications, including pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethylbenzoic acid typically involves the chlorination of 4-ethylbenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include refluxing the mixture to ensure complete chlorination. The general reaction can be represented as follows:

4-Ethylbenzoic acid+Chlorinating agent3-Chloro-4-ethylbenzoic acid\text{4-Ethylbenzoic acid} + \text{Chlorinating agent} \rightarrow \text{this compound} 4-Ethylbenzoic acid+Chlorinating agent→3-Chloro-4-ethylbenzoic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The industrial methods focus on achieving high purity and yield while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-ethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include 3-chloro-4-ethylbenzaldehyde or this compound derivatives.

    Reduction Reactions: Products include 3-chloro-4-ethylbenzyl alcohol.

Scientific Research Applications

3-Chloro-4-ethylbenzoic acid is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethylbenzoic acid involves its interaction with specific molecular targets. The chlorine and ethyl substituents on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and the biological system under study .

Comparison with Similar Compounds

    3-Chloro-4-methylbenzoic acid: Similar structure but with a methyl group instead of an ethyl group.

    4-Chloro-3-ethylbenzoic acid: Similar structure but with the positions of the chlorine and ethyl groups swapped.

    3-Bromo-4-ethylbenzoic acid: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness: 3-Chloro-4-ethylbenzoic acid is unique due to the specific positioning of the chlorine and ethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-chloro-4-ethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIAOEJRKVOTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67648-07-1
Record name 3-chloro-4-ethylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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